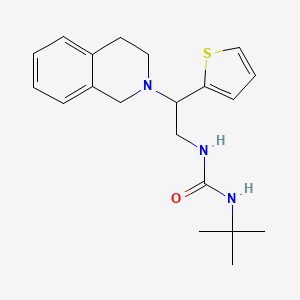
(4-((3-Chloro-4-methoxyphenyl)amino)quinolin-2-yl)(4-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-((3-Chloro-4-methoxyphenyl)amino)quinolin-2-yl)(4-methylpiperidin-1-yl)methanone is a complex organic molecule. It contains a quinoline ring, which is a heterocyclic aromatic organic compound. Quinoline is a weak tertiary base, and it forms salts with acids . The compound also contains a 4-methylpiperidin-1-yl group and a 3-chloro-4-methoxyphenyl group .
Scientific Research Applications
Radiosynthesis Applications
The compound's utility in radiosynthesis is highlighted in the development of carbon-14 labeled compounds for pharmacological studies. For instance, a method has been developed for the carbon-14 radiosynthesis of a closely related compound, [14C]XEN-D0401, which involves a series of ortho-lithiations and demonstrates the compound's role in the creation of radiolabeled molecules for tracer and pharmacokinetic studies in medical research (Kitson et al., 2010).
Synthesis of Benzo[h]quinoline Derivatives
Another research application involves the synthesis of benzo[h]quinoline derivatives. Through a reaction between 6-methoxy-1-tetralone, methyl propiolate, and an ammonia-saturated methanolic solution, derivatives structurally related to antitumor benzo[c]phenanthridine alkaloids were produced. These compounds, however, were found to be devoid of cytotoxicity in cultured murine lymphoblastic leukemia cells (Janin, Bisagni, & Carrez, 1993).
Potential PET Agents for Parkinson's Disease Imaging
Further, the compound has been explored as a precursor in the synthesis of PET agents for imaging LRRK2 enzyme activity in Parkinson's disease. The synthesis process of the reference standard HG-10-102-01 and its precursor for the target tracer [11C]HG-10-102-01 was outlined, showing its potential in neurodegenerative disease research (Wang et al., 2017).
Mechanism of Action
Target of Action
Quinoline and piperidine, structural components of this compound, are often found in drugs and bioactive molecules. Quinolines are known to interact with various enzymes and receptors, including DNA topoisomerases and G-protein coupled receptors . Piperidines are a key part of many pharmaceuticals, including antipsychotics and antidepressants, suggesting potential interactions with neurotransmitter systems .
Mode of Action
The mode of action would depend on the specific targets of this compound. For instance, if it targets DNA topoisomerases like some quinolines, it might inhibit the overwinding or underwinding of DNA during replication .
Biochemical Pathways
Again, this would depend on the compound’s specific targets. If it interacts with G-protein coupled receptors, it could impact numerous biochemical pathways, including those involved in cell signaling .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by many factors, including its chemical structure and the presence of functional groups. For instance, the methoxy group in this compound might impact its solubility and absorption .
Result of Action
The results of this compound’s action would depend on its specific targets and mode of action. For example, if it has antipsychotic properties like some piperidine-containing drugs, it might help alleviate symptoms of mental disorders .
Action Environment
Various factors can influence a drug’s action, efficacy, and stability, including pH, temperature, and the presence of other molecules in the environment .
properties
IUPAC Name |
[4-(3-chloro-4-methoxyanilino)quinolin-2-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2/c1-15-9-11-27(12-10-15)23(28)21-14-20(17-5-3-4-6-19(17)26-21)25-16-7-8-22(29-2)18(24)13-16/h3-8,13-15H,9-12H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLZJQURCVFRAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=CC(=C(C=C4)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Azidomethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2641025.png)


![1-Bromo-4-[(4-phenoxybutyl)sulfanyl]benzene](/img/structure/B2641028.png)

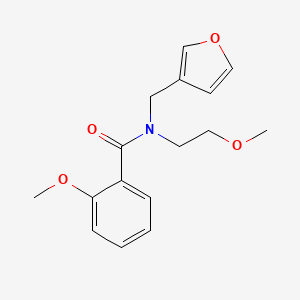
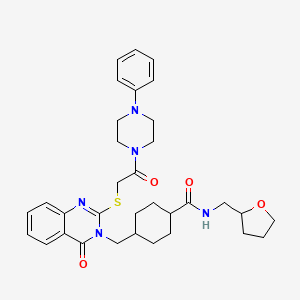
![3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2641035.png)
![3,4,5-triethoxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2641038.png)
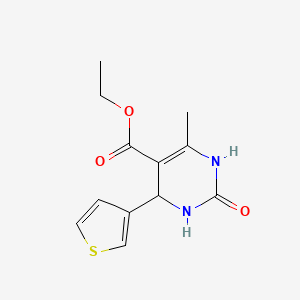
![N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2641040.png)
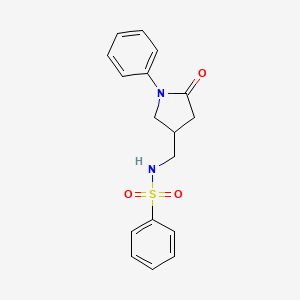
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2641042.png)
